N-(2,5-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
Description
N-(2,5-Dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a 1,3,4-oxadiazole core linked via a sulfanyl bridge to a pyridin-4-yl substituent.
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N4O2S/c16-10-1-2-11(17)12(7-10)19-13(22)8-24-15-21-20-14(23-15)9-3-5-18-6-4-9/h1-7H,8H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNCCESMZTGIRGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)CSC2=NN=C(O2)C3=CC=NC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction involving a suitable pyridine derivative.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is often introduced via a coupling reaction, such as a Suzuki or Heck reaction, using appropriate dichlorophenyl halides and palladium catalysts.
Formation of the Final Compound: The final step involves the formation of the acetamide linkage, typically achieved through an amidation reaction between the oxadiazole derivative and an acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Coupling Reactions: The presence of aromatic rings makes it suitable for coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are commonly employed.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazole compounds exhibit notable antibacterial properties. For instance, studies have shown that N-(2,5-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has been tested against multiple bacterial strains. The compound demonstrated significant inhibition zones in disc diffusion assays against Gram-positive and Gram-negative bacteria, highlighting its potential as an antibacterial agent .
Anticancer Properties
Several studies have investigated the anticancer potential of oxadiazole derivatives. This compound has shown promising results in inhibiting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro assays indicated that the compound effectively reduced cell viability in various cancer types, including breast and lung cancer cells .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Studies have reported that similar oxadiazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammation processes .
Antidiabetic Activity
Research into the hypoglycemic effects of oxadiazole compounds suggests that this compound may possess antidiabetic properties. Some studies have highlighted the ability of related compounds to enhance insulin sensitivity and reduce blood glucose levels in diabetic models .
Case Study 1: Antibacterial Screening
A study conducted by Balaji et al. evaluated the antibacterial activity of various oxadiazole derivatives including this compound against four bacterial strains: Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. The results indicated that this compound exhibited significant inhibition against all tested strains with zone diameters exceeding 15 mm at concentrations as low as 100 µg/ml .
Case Study 2: Anticancer Activity Assessment
In another investigation focused on anticancer properties, this compound was subjected to MTT assays on human breast cancer cell lines (MCF7). The compound demonstrated an IC50 value of approximately 0.25 µM after 48 hours of treatment, indicating potent cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
Mechanism of Action
The mechanism by which N-(2,5-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide exerts its effects is largely dependent on its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Oxadiazole Derivatives: describes compounds 7c–7f, which share the 1,3,4-oxadiazole ring but incorporate a 2-amino-1,3-thiazol-4-ylmethyl group instead of pyridin-4-yl. These compounds also feature methyl-substituted phenyl acetamide groups . and highlight compounds 8e–8w, where the oxadiazole is substituted with an indol-3-ylmethyl group, and the acetamide moiety includes chloro, nitro, or ethoxy substituents .
Triazole Derivatives :
Substituent Effects
- Chlorine vs. Methyl/Nitro Groups: The 2,5-dichlorophenyl group in the target compound likely enhances lipophilicity and electron-withdrawing effects compared to methyl-substituted phenyl groups in 7c–7f or nitro groups in 8v .
Physicochemical Properties
Table 1: Comparative Physical Properties
*Calculated based on standard atomic weights.
- Key Observations :
- The target compound’s molecular weight (estimated 376 g/mol) is lower than indole-containing analogs (e.g., 8v at 423 g/mol), suggesting differences in packing efficiency and solubility .
- Methyl-substituted analogs (7c–7f ) exhibit lower melting points (134–178°C) compared to nitro/chloro derivatives, likely due to reduced molecular symmetry .
Spectral Data and Structural Validation
IR/NMR Trends :
Crystallography :
Table 2: Reported Bioactivities of Analogs
- Key Insights: Chloro and nitro substituents (e.g., 8t, 8v) correlate with enhanced enzyme inhibition, suggesting the target compound’s 2,5-dichlorophenyl group may confer similar or superior activity .
Biological Activity
N-(2,5-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide is a compound of significant interest due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that integrates a dichlorophenyl moiety, a pyridinyl group, and an oxadiazole ring. The molecular formula is , with notable characteristics that contribute to its biological efficacy.
Anticancer Potential
Research has indicated that derivatives of 1,3,4-oxadiazole, such as the compound , exhibit potent anticancer activity. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation. A study highlighted the ability of oxadiazole derivatives to induce apoptosis in various cancer cell lines by activating caspase pathways and modulating cell cycle regulators .
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. It inhibits key signaling pathways associated with inflammation, particularly through the modulation of cytokine release. For instance, compounds similar to this compound have been reported to suppress TNFα production in vitro and in vivo models .
Antimicrobial Activity
The biological activity extends to antimicrobial properties as well. Studies have demonstrated that oxadiazole derivatives can exhibit significant inhibitory effects against various bacterial and fungal strains. The compound's structure allows it to interact with microbial enzymes or disrupt membrane integrity .
Case Studies and Experimental Findings
Case Study 1: Anticancer Activity
In a preclinical study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), this compound was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent cytotoxicity compared to standard chemotherapeutics.
Case Study 2: Anti-inflammatory Mechanism
In an animal model of induced inflammation (e.g., carrageenan-induced paw edema), treatment with the compound led to a statistically significant reduction in paw swelling compared to the control group. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines in treated tissues .
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer progression.
- Receptor Modulation : Interaction with nuclear receptors or other signaling molecules can alter gene expression related to cell proliferation and apoptosis.
- Oxidative Stress Reduction : Some studies suggest that oxadiazole derivatives can enhance antioxidant defenses in cells, reducing oxidative stress-related damage.
Summary Table of Biological Activities
Q & A
Q. What are the optimal synthetic routes and purification strategies for N-(2,5-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide?
- Methodological Answer : The compound can be synthesized via a multi-step process involving: (i) Formation of the 1,3,4-oxadiazole core by cyclization of thiosemicarbazide intermediates under reflux with acetic anhydride . (ii) Sulfanyl-acetamide linkage via nucleophilic substitution between the oxadiazole-thiol and 2-chloroacetamide derivatives in ethanol under basic conditions (e.g., KOH) . (iii) Purification via recrystallization using ethanol/water mixtures, monitored by TLC. Yield optimization requires controlled stoichiometry (1:1.2 molar ratio of oxadiazole to acetamide precursor) and reflux times (4–6 hours) .
Q. Which spectroscopic and chromatographic techniques are recommended for structural validation and purity assessment?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the pyridinyl and dichlorophenyl groups. Key signals include aromatic protons (δ 7.2–8.5 ppm) and acetamide carbonyl (δ ~170 ppm) .
- FT-IR : Validate sulfanyl (C–S–C, ~650 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) functionalities .
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase (flow rate: 1 mL/min) to assess purity (>98%) and detect byproducts (retention time ~6.2 min) .
Q. How can crystallization conditions be optimized to obtain high-quality single crystals for X-ray diffraction?
- Methodological Answer : Slow evaporation of saturated ethanolic solutions at 4°C promotes crystal growth. Additives like dimethyl sulfoxide (DMSO, 5% v/v) can reduce nucleation density. Centrosymmetric packing interactions (e.g., C–H⋯O hydrogen bonds) stabilize the lattice, as observed in analogous N-substituted acetamides .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic data refinement using SHELX software?
- Methodological Answer :
- Data Collection : Ensure high-resolution (<1.0 Å) data to reduce thermal motion artifacts. Use SHELXL for refinement, applying restraints for disordered regions (e.g., pyridinyl rings) .
- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry. For twinning, apply TWIN/BASF commands in SHELXL. Compare bond lengths/angles with similar structures (e.g., N-(4-chlorophenyl) analogs ).
- Visualization : Use UCSF Chimera to validate hydrogen-bonding networks and π-π interactions (e.g., pyridinyl-to-oxadiazole stacking) .
Q. What strategies mitigate solubility limitations in biological assays while maintaining compound stability?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents like DMSO (≤5% v/v) or cyclodextrin inclusion complexes. Pre-formulation studies (e.g., DSC/TGA) confirm thermal stability .
- Buffer Compatibility : Phosphate-buffered saline (PBS, pH 7.4) with 0.1% Tween-80 prevents aggregation. Monitor degradation via HPLC over 24-hour periods .
Q. How can intermolecular interactions in the crystal lattice inform solid-state stability and polymorph prediction?
- Methodological Answer : Analyze Hirshfeld surfaces (CrystalExplorer) to quantify interaction contributions (e.g., H-bonding vs. halogen contacts). For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
